molecular formula C21H25ClN2O4S B057086 Repinotan hydrochloride CAS No. 144980-77-8

Repinotan hydrochloride

Cat. No. B057086
CAS RN: 144980-77-8
M. Wt: 437 g/mol
InChI Key: IGKYREHZJIHPML-UNTBIKODSA-N
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Description

Synthesis Analysis

Bayer Healthcare AG synthesized Repinotan in three main reaction sequences . The last step in the synthesis involves the reaction between ®-2-aminomethylchroman and N-(4-bromobutyl)saccharin .


Molecular Structure Analysis

Repinotan has a molecular weight of 400.49 g/mol . Its chemical formula is C21H24N2O4S . The IUPAC name for Repinotan is ®-(-)-2-[4-[(chroman-2-ylmethyl)-amino]-butyl]-1,1-dioxo-benzo[d]isothiazolone .


Chemical Reactions Analysis

Repinotan is a highly potent 5-HT1A receptor agonist with strong neuroprotective efficacy in animal models of middle cerebral artery occlusion and traumatic brain injury . In the permanent middle cerebral artery occlusion model, repinotan showed neuroprotective efficacy when administered as a triple bolus injection or an intravenous infusion .


Physical And Chemical Properties Analysis

Repinotan is an enantiomerically pure aminomethyl chromane derivative with a saccharinylbutyl substituent . It is classified as a synthetic organic and possesses five hydrogen bond acceptors and one hydrogen bond donor .

Scientific Research Applications

Neuroprotection

Repinotan is a highly potent and selective 5-HT1A receptor full agonist . It has demonstrated neuroprotective effects in various experimental models that mimic brain injury. These effects include:

Respiratory Depression

Repinotan has been found effective in countering respiratory depression caused by morphine. It also represses nociception at high doses but enhances nociception at small doses . This property could have implications for conditions like Parkinson’s disease, as repinotan reduces glutamate-induced excitotoxicity and cell death .

Other Investigational Applications

While repinotan failed to demonstrate sufficient efficacy for acute ischemic stroke treatment, it continues to be investigated for other potential uses. Notably:

Mechanism of Action

Target of Action

Repinotan hydrochloride, also known as Bay x 3702, is a high-affinity, selective, full agonist of the 5HT1A-receptor subtype . The 5HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in many physiological processes.

Mode of Action

Repinotan interacts with its primary target, the 5HT1A receptor, by acting as a full agonist . This means it binds to the receptor and activates it, leading to a biological response. Specifically, repinotan inhibits glutamate-induced depolarization . This interaction results in a variety of changes at the cellular level, which are mediated by several mechanisms and signaling pathways .

Biochemical Pathways

The effect of repinotan in neuronal cells is reported to be mediated by a variety of mechanisms and signaling pathways . These include:

These pathways collectively contribute to the neuroprotective properties of repinotan.

Pharmacokinetics

It is known that the compound’s clearance and volume of distribution are independent of dose , indicating linear pharmacokinetics. The half-life of repinotan is approximately 1 hour

Result of Action

The molecular and cellular effects of repinotan’s action are primarily neuroprotective . It has been shown to reduce hippocampal CA1 and CA3 neuronal loss, cortical tissue damage, and mitigate spatial learning deficits . Furthermore, repinotan has been found to be effective at stopping respiratory depression caused by morphine .

Action Environment

The action, efficacy, and stability of repinotan can be influenced by various environmental factors. For instance, the primary metabolizer of repinotan is CYP2D6 , and ethnic differences are known to affect CYP2D6 Therefore, the individual’s genetic makeup can influence the action of repinotan

Future Directions

While Repinotan failed to demonstrate sufficient efficacy in phase II trials for the treatment of stroke, it continues to be investigated for other applications . It was found to be effective at counteracting the respiratory depression produced by morphine, though with slight reduction in analgesic effects . It may also be applicable to Parkinson’s, as it is able to reduce glutamate-induced excitotoxicity and thereby some cell death .

properties

IUPAC Name

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKYREHZJIHPML-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932465
Record name 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Repinotan hydrochloride

CAS RN

144980-77-8
Record name 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144980-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bay x 3702
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPINOTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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